3-Phenylsydnone

Descripción

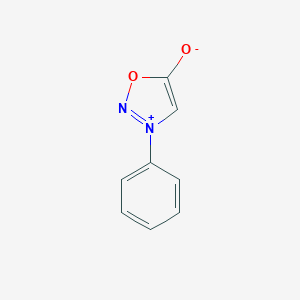

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVEDHJIGSXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152639 | |

| Record name | 3-Phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120-06-9 | |

| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxadiazol-3-ium-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLSYDNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Theoretical and Computational Studies of 3 Phenylsydnone

Electronic Structure Analysis

The electronic structure of 3-phenylsydnone is key to understanding its distinct chemical behavior. ontosight.ai Computational chemistry offers powerful tools to probe the intricacies of its bonding and electron distribution.

A variety of quantum chemical methods have been applied to study this compound and related compounds. researchgate.net Density Functional Theory (DFT) has become a particularly useful tool for these investigations, as it provides a good balance between computational cost and accuracy for describing the electronic structure of molecules. nih.govmdpi.com Ab initio methods, which are based on first principles without empirical parameters, have also been employed to provide a deeper understanding of the electronic structure. researchgate.netuol.de These methods, including techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy for calculating molecular properties. researchgate.netrsc.org

Semi-empirical methods, such as PM3, have also been utilized to calculate properties like charge densities, providing valuable insights despite their approximations. cdnsciencepub.com Theoretical calculations have been performed at various levels of theory, including B3LYP/6-311G**, to determine optimized geometries and other molecular parameters. nih.gov These computational approaches have been instrumental in exploring the electronic and steric factors that influence the reactivity of sydnones in reactions like cycloadditions. researchgate.net

The charge distribution in this compound is a defining feature of its mesoionic character. jocpr.com The molecule possesses a delocalized positive charge within the five-membered ring and a corresponding negative charge on the exocyclic oxygen atom. neliti.cominnovareacademics.in This charge separation is a direct consequence of its electronic structure, where a fully covalent representation is not possible. jocpr.com

Computational studies have provided detailed insights into the atomic charges and electron density distribution. neliti.com Early calculations using methods like the ω-technique, a modification of the Hückel framework, indicated a highly negative charge on the exocyclic oxygen (O6) and a delocalized positive charge primarily on the N3 nitrogen, especially with an electron-withdrawing phenyl group attached. innovareacademics.in This suggests an iminium-like character for the N3 atom. innovareacademics.in More recent studies have confirmed the high negative potential at the exocyclic oxygen. neliti.com The electron density is also notably high at the C4 position, which is consistent with its observed nucleophilic reactivity in electrophilic substitution reactions. neliti.cominnovareacademics.in The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution and predicting reactivity towards charged species. uni-muenchen.de

| Atom | Charge (Qualitative) | Supporting Observations |

|---|---|---|

| Exocyclic Oxygen (O6) | Highly Negative | Strongly polarized carbonyl group. neliti.com |

| N3 Nitrogen | Positive (especially with aryl substituent) | Iminium-type character, deactivates attached aryl ring to electrophiles. innovareacademics.in |

| C4 Carbon | Negative/High Electron Density | Site for electrophilic substitution, acidic proton. neliti.cominnovareacademics.in |

| C5 Carbon | Positive | Recent studies indicate a positive charge. neliti.com |

| Ring Atoms (overall) | Delocalized Positive Charge | Characteristic of mesoionic compounds. jocpr.comneliti.com |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of this compound. numberanalytics.comwisdomlib.org The energy and spatial distribution of these orbitals dictate how the molecule interacts with other reactants. numberanalytics.com The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO represents the most likely site for accepting electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com In the context of chemical reactions, the interaction between the HOMO of one molecule and the LUMO of another is often the primary factor determining the reaction's feasibility and rate. masterorganicchemistry.com For instance, in cycloaddition reactions involving sydnones, the relative energies of the sydnone's HOMO and the dipolarophile's LUMO (and vice versa) are critical for predicting reactivity. researchgate.netnih.gov

Charge Distribution and Electron Density Analysis

Aromaticity Debate and Mesoionic Character

The concepts of aromaticity and mesoionic character are central to the description of this compound. jocpr.comias.ac.in While it exhibits some properties associated with aromatic compounds, its unique electronic structure challenges a straightforward classification. wikipedia.org

Hückel's rule, which states that planar, cyclic, fully conjugated molecules with (4n+2) π-electrons are aromatic, is often a starting point for assessing aromaticity. libretexts.orgmasterorganicchemistry.comlibretexts.org For sydnones, the five-membered ring contains p-orbitals on each atom. ias.ac.in The ring atoms contribute a total of seven 2pz electrons, and the exocyclic oxygen contributes one. ias.ac.in A sextet of π-electrons, satisfying the (4n+2) rule with n=1, can be achieved if one of the ring's seven electrons pairs with the electron on the exocyclic atom, resulting in a positively charged ring and a negatively charged exocyclic atom. ias.ac.inmdpi.com

However, despite formally satisfying the (4n+2) π-electron count, the aromaticity of sydnones is a subject of debate. wikipedia.org Some studies suggest that the delocalization of electrons may occur in separate regions of the ring rather than over the entire system. sbq.org.br This deviation from the idealized picture of aromaticity is a key aspect of their mesoionic nature. ias.ac.in

A more sophisticated method for evaluating aromaticity is the calculation of the Nucleus Independent Chemical Shift (NICS). github.io This computational technique measures the magnetic shielding at the center of a ring, providing a quantitative measure of the induced ring current, a hallmark of aromaticity. github.io Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. github.io

For this compound, the calculated NICS value is approximately -6.8 ppm. sbq.org.br While this negative value does suggest some degree of aromatic character, it is considered to be indicative of only low aromaticity when compared to archetypal aromatic compounds like benzene. sbq.org.br This finding supports the idea that while this compound possesses some aromatic stabilization, it is not a classically aromatic system, further cementing its classification as a mesoionic compound with a complex electronic structure. wikipedia.orgsbq.org.br

Experimental Evidence (e.g., X-ray Diffraction Studies) Corroborating Non-Aromaticity

Experimental data, primarily from single-crystal X-ray diffraction studies, provide compelling evidence that challenges the classification of this compound and related mesoionic compounds as aromatic. beilstein-journals.orgthieme-connect.de These studies reveal bond lengths and angles inconsistent with a fully delocalized π-electron system. beilstein-journals.orgthieme-connect.de

X-ray analysis of various this compound derivatives shows that the sydnone ring itself is nearly planar. researchgate.netresearchgate.netclockss.orgiucr.org However, the bond lengths within the heterocyclic ring deviate significantly from those expected for a classic aromatic system. For instance, the C5=O6 bond consistently exhibits a length characteristic of a double bond (around 1.19-1.22 Å), while the C5-O1, N2-O1, and C4-C5 bonds are predominantly single bonds. whiterose.ac.uk The N2-N3 and N3-C4 bonds show partial double bond character. whiterose.ac.uk This localization of π-electrons into separate regions is contrary to the uniform delocalization seen in truly aromatic compounds. beilstein-journals.org

Furthermore, the geometry of substituted 3-phenylsydnones provides additional proof. In 4-bromoacetyl-3-phenylsydnone, the 1,2,3-oxadiazole (B8650194) ring is almost planar, but the phenyl ring is twisted out of this plane, with a significant dihedral angle. iucr.org This lack of coplanarity between the phenyl group and the sydnone ring hinders effective π-orbital overlap and, consequently, extended delocalization across the entire molecule. researchgate.net

Table 1: Selected X-ray Crystallographic Data for this compound Derivatives

| Compound | Sydnone Ring Planarity (max. deviation) | Phenyl-Sydnone Dihedral Angle (°) | Key Bond Lengths (Å) | Reference |

| 4-(2-bromopropanoyl)-3-phenylsydnone | 0.023 (1) Å | 40.93 (8) | - | researchgate.net |

| 4-Trifluoroacetyl-3-phenylsydnone | 0.013 Å | 71.2 (6) | C7-O2: 1.189(6), C9-O3: 1.210(6) | clockss.org |

| 4-Bromoacetyl-3-phenylsydnone | 0.010 (4) Å | 59.31 (19) | - | iucr.org |

| 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone | 0.002 (1) Å | 50.45 (7) | - | researchgate.net |

Conformational Analysis and Substituent Effects

Influence of Phenyl Group on Electronic Properties

The phenyl group at the N3 position significantly influences the electronic properties of the sydnone ring. The nitrogen atom at the N3 position is considered iminium-like, imparting an electron-withdrawing effect. clockss.org This deactivates the attached phenyl ring towards electrophilic substitution reactions. whiterose.ac.uk Computational studies have shown that the positive charge of the sydnone ring is unevenly distributed, with a significant portion located on the N3 nitrogen, especially when an electron-withdrawing group like phenyl is attached. whiterose.ac.uk

While there is conjugation between the phenyl group and the sydnone ring, leading to a bathochromic shift in the UV absorption spectrum compared to 3-alkylsydnones, this resonance interaction is considered minor and not essential for the stability of the sydnone ring. whiterose.ac.uk The planarity between the phenyl ring and the sydnone ring is often disrupted by substituents, further limiting this interaction. For example, ortho-substituents on the phenyl ring can cause steric hindrance, forcing the rings out of coplanarity. wikipedia.org

Impact of Substituents on Ring Stability and Reactivity

Substituents on both the phenyl ring and the C4 position of the sydnone ring have a pronounced impact on stability and reactivity. Electron-withdrawing groups on the phenyl ring can affect the reactivity of the sydnone in cycloaddition reactions. The Hammett equation has been used to correlate the effects of meta- and para-substituents on the phenyl ring with reaction rates and equilibrium constants. pharmacy180.comdigimat.inlibretexts.org A positive rho (ρ) value in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, which can stabilize a negative charge buildup in the transition state. wikipedia.orgpharmacy180.com

Substituents at the C4 position also play a crucial role. Electron-withdrawing groups at C4, such as an acetyl group, generally increase the sydnone's reactivity in inverse electron-demand cycloaddition reactions. whiterose.ac.uk Conversely, bulky substituents at the C4 position can sterically hinder the approach of reactants, slowing down or even preventing reactions. For instance, the presence of a bulky iodine atom at C4, combined with ortho-substituents on the phenyl ring, has been shown to completely inhibit cycloaddition with certain dipolarophiles due to steric hindrance preventing the formation of the transition state. google.com

Table 2: Effect of Substituents on the Reactivity of this compound

| Substituent Position | Substituent Type | Effect on Reactivity | Example | Reference |

| Phenyl ring (meta, para) | Electron-withdrawing (e.g., -NO₂) | Increases reactivity in reactions with negative charge buildup in the transition state. | Hammett plots show a positive ρ value. | wikipedia.orgpharmacy180.com |

| Phenyl ring (meta, para) | Electron-donating (e.g., -OCH₃) | Decreases reactivity in reactions with negative charge buildup in the transition state. | Hammett plots show a positive ρ value. | wikipedia.orgpharmacy180.com |

| C4 Position | Electron-withdrawing (e.g., -COCH₃) | Increases reactivity in inverse electron-demand cycloadditions. | Rapid cycloaddition reactions with alkynes. | whiterose.ac.uk |

| C4 Position | Bulky groups (e.g., -I) | Decreases reactivity due to steric hindrance. | Failure of cycloaddition with DMAD in highly substituted cases. | google.com |

Thermodynamic and Kinetic Modeling

Reaction Coordinate Analysis in Key Transformations

Reaction coordinate analysis provides a detailed view of the energy profile of a reaction as it progresses from reactants to products, passing through the transition state. For the [3+2] cycloaddition of this compound, a key transformation, this analysis has been performed using computational methods like Intrinsic Reaction Coordinate (IRC) calculations. beilstein-journals.org

The reaction coordinate diagram for the cycloaddition of this compound with an alkyne shows the reactants first overcoming the activation energy barrier to reach the transition state (TS1). This transition state then leads to a highly unstable cycloadduct intermediate which rapidly undergoes a retro-Diels-Alder type reaction, passing through a second, much lower energy transition state (TS2), to release carbon dioxide and form the stable pyrazole (B372694) product. rsc.orgmasterorganicchemistry.com The significant release of energy upon CO₂ extrusion drives the reaction to completion. rsc.org

Synthetic Methodologies and Derivatization of 3 Phenylsydnone

Classical and Modern Synthesis Pathways to the Sydnone (B8496669) Ring

The synthesis of the sydnone ring, the core structure of 3-phenylsydnone, has evolved from classical methods to more refined and efficient modern pathways.

Cyclodehydration of N-Nitroso-N-phenylglycine: Historical and Optimized Procedures

The foundational method for synthesizing this compound involves the cyclodehydration of N-nitroso-N-phenylglycine. wikipedia.orgneliti.com This precursor is typically prepared through the nitrosation of N-phenylglycine using nitrous acid, which is generated from sodium nitrite (B80452) and hydrochloric acid. neliti.cominnovareacademics.in

Historically, the cyclodehydration of N-nitroso-N-phenylglycine was achieved using acetic anhydride (B1165640). wikipedia.orgneliti.com This reaction was initially performed at room temperature over an extended period. core.ac.uk Subsequent variations involved heating in acetic anhydride to accelerate the process. core.ac.uk

Other reagents have also been employed to effect this transformation. Thionyl chloride, used either in ether or in a mixture of cold dioxane and pyridine (B92270), has been shown to produce this compound. innovareacademics.inorgsyn.org The use of thionyl chloride in dioxane and pyridine offered an improved yield of 75% within a shorter reaction time of 25 minutes. innovareacademics.in

Trifluoroacetic anhydride (TFAA) has emerged as a highly effective reagent for this cyclization. core.ac.uk It is often considered the most widely used method due to its rapid reaction times (less than 15 minutes), the ability to perform the reaction at low temperatures (0–5 °C), and the high yields it affords, often exceeding 90% for this compound. innovareacademics.incore.ac.uk The use of TFAA in dichloromethane (B109758) at 5°C has been successful in preparing heat-labile sydnones in good yields. innovareacademics.in

Table 1: Comparison of Reagents for Cyclodehydration of N-Nitroso-N-phenylglycine

| Reagent | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Room Temperature | - | 6 days | core.ac.uk |

| Acetic Anhydride | Heating | - | Shorter than RT | core.ac.uk |

| Thionyl Chloride/Pyridine/Dioxane | Cold | 75% | 25 minutes | innovareacademics.in |

| Trifluoroacetic Anhydride (TFAA) | 0–5 °C | >90% | <15 minutes | core.ac.uk |

Optimized procedures have significantly improved the yield and purity of this compound. The use of trifluoroacetic anhydride, for instance, consistently provides high yields. core.ac.uk A modified procedure utilizing acetic anhydride involves heating the reaction mixture in a boiling water bath, which allows for the preparation of large quantities of very pure this compound without the need for recrystallization. orgsyn.org This is a notable improvement over earlier methods that often produced a colored product requiring multiple recrystallizations to decolorize. orgsyn.org The optimized protocol involves dissolving N-nitroso-N-phenylglycine in acetic anhydride, heating, and then pouring the cooled solution into cold water to precipitate the product. orgsyn.org This straightforward process yields an off-white, crystalline solid with a melting point of 103–104 °C and a yield of 80–83%. orgsyn.org

Reagents and Conditions (e.g., Acetic Anhydride, Thionyl Chloride, Trifluoroacetic Anhydride)

Alternative Synthetic Approaches for Sydnone Scaffold Formation

Beyond the classical cyclodehydration of N-nitroso-N-phenylglycine, other methods for forming the sydnone scaffold have been explored. These include the use of diisopropylcarbodiimide in water or the reaction of alkali metal salts of N-nitroso-N-phenylglycine with reagents like phosgene (B1210022) or benzenesulfonyl chloride in water, or with acetyl chloride in benzene. orgsyn.org

Green Chemistry Approaches and Mechanosynthesis

In recent years, there has been a push towards more environmentally friendly synthetic methods. Green chemistry principles have been applied to sydnone synthesis, with a focus on reducing hazardous substances and improving efficiency. Microwave irradiation has been utilized in the synthesis of sydnone derivatives, offering rapid and efficient reactions with improved yields. rasayanjournal.co.in

Mechanochemistry, which involves conducting reactions in a ball mill, has emerged as a powerful solvent-free approach for synthesizing sydnones. rsc.orgchemrxiv.org This method has been shown to be efficient, improve selectivity and purity, and avoid degradation that can occur during purification steps, leading to higher yields. rsc.org For instance, the mechanochemical synthesis of this compound from N-phenylglycine involves nitrosation with sodium nitrite followed by cyclization with trifluoroacetic anhydride in a ball mill, resulting in an excellent yield of 95% after one hour of milling. chemrxiv.org This solvent-free procedure significantly reduces the use of organic solvents and simplifies purification. rsc.org

Functionalization and Derivatization Strategies at the Sydnone Ring

The this compound ring system is amenable to various functionalization and derivatization reactions, primarily through electrophilic substitution at the C4 position. This reactivity is attributed to the partial negative charge at this position. core.ac.uk

Common functionalization reactions include:

Halogenation: Chloro, bromo, and iodo substituents can be introduced at the C4 position with good yields. innovareacademics.in Chlorination has been achieved using reagents like chlorine, potassium chlorate (B79027) in hydrochloric acid, and N-chlorosuccinimide (NCS). core.ac.uk Bromination can be carried out with bromine or N-bromosuccinimide (NBS). core.ac.uk Iodination is often accomplished using iodine monochloride or N-iodosuccinimide (NIS). core.ac.ukrsc.org

Nitration: The sydnone ring can be nitrated, although direct nitration of this compound preferentially occurs at the C4 position rather than the phenyl ring. cdnsciencepub.com

Acylation: The introduction of an acetyl group at the C4 position is a common derivatization. This can be achieved using acetic anhydride with a catalyst. core.ac.uk For example, ultrasonification of 3-substituted sydnones in the presence of acetic anhydride and a catalytic amount of perchloric acid affords the 4-acylated derivative. core.ac.uk Another method involves using acetic anhydride with a catalytic amount of Montmorillonite (B579905) K-10 at elevated temperatures. core.ac.uk More recently, metal triflates, such as bismuth triflate, have been used to catalyze the C4 acylation with excellent yields. vulcanchem.com

Lithiation: this compound can undergo dilithiation upon treatment with n-butyllithium, opening up pathways for further functionalization. wright.eduwright.edu This dilithio species can then react with various electrophiles to introduce substituents at the ortho position of the phenyl ring and the C4 position of the sydnone ring. wright.edu

Cross-Coupling Reactions: 4-Halo-3-phenylsydnones are valuable intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C4-aryl substituted sydnones. rsc.org

Table 2: Functionalization Reactions of this compound

| Reaction | Reagent(s) | Position of Functionalization | Reference |

|---|---|---|---|

| Chlorination | N-chlorosuccinimide (NCS) | C4 | core.ac.uk |

| Bromination | N-bromosuccinimide (NBS) | C4 | core.ac.uk |

| Iodination | N-iodosuccinimide (NIS), Acetic Acid | C4 | rsc.org |

| Acylation | Acetic Anhydride, Bismuth Triflate | C4 | vulcanchem.com |

| Dilithiation | n-Butyllithium | ortho-phenyl, C4 | wright.eduwright.edu |

| Suzuki-Miyaura Coupling | Phenylboronic Acid (with 4-halo-3-phenylsydnone) | C4 | rsc.org |

Electrophilic Aromatic Substitution at C-4

The sydnone ring exhibits a degree of aromaticity comparable to that of furan, rendering it susceptible to electrophilic attack. cdnsciencepub.com For 3-arylsydnones, the sydnone core is generally more reactive towards electrophiles than the N-3 aryl substituent. This is attributed to the deactivating electron-withdrawing effect of the positively charged N-3 atom on the attached phenyl ring. researchgate.netijcrt.org Consequently, electrophilic substitution occurs with high regioselectivity at the C-4 position. core.ac.uk

Halogenation of this compound at the C-4 position can be achieved using various reagents and methods.

Bromination: The introduction of a bromine atom at the C-4 position is a well-established reaction. researchgate.net It can be accomplished using bromine in acetic acid. ijcrt.org Other successful brominating agents include N-bromosuccinimide (NBS). ijcrt.org Mechanochemical methods, such as ball-milling with NBS and acetic anhydride (Ac₂O), have also been developed, offering an efficient and environmentally friendly alternative. researchgate.netresearchgate.net Regardless of the method or the amount of brominating agent used, substitution occurs exclusively at the C-4 position. researchgate.net

Chlorination: C-4 chlorination of this compound has been successfully achieved. Mechanochemical approaches using N-chlorosuccinimide (NCS), oxone, and sodium chloride have been reported to give quantitative yields in short reaction times. researchgate.netresearchgate.net The use of hypervalent iodine compounds like (dichloroiodo)benzene has also been explored, although with limited success for some sydnone derivatives. wright.edu

Iodination: Iodination at the C-4 position can be performed mechanochemically using N-iodosuccinimide (NIS) and acetic acid, providing the 4-iodosydnone in good yield after a simple workup. researchgate.net Another route involves the formation of a 4-chloromercurio intermediate, which is then treated with iodine to yield the 4-iodo derivative. core.ac.uk

| Halogenation Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | - | 4-Bromo-3-phenylsydnone | ijcrt.org |

| Bromination | N-Bromosuccinimide (NBS), Acetic Anhydride | Vibratory ball-mill | 4-Bromo-3-phenylsydnone | researchgate.netresearchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS), Oxone, NaCl | Ball-mill | 4-Chloro-3-phenylsydnone | researchgate.netresearchgate.net |

| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | Ball-mill | 4-Iodo-3-phenylsydnone | researchgate.net |

| Iodination | 1. HgCl₂, NaOAc in aq. MeOH; 2. I₂ | Ambient temperature | 4-Iodo-3-phenylsydnone | core.ac.uk |

The introduction of acyl and formyl groups at the C-4 position of this compound is a key synthetic transformation.

Acylation: While conventional Friedel-Crafts acylation using catalysts like aluminum chloride is unsuccessful, 4-acylsydnones can be prepared by reacting the sydnone with a carboxylic acid and phosphorus pentoxide. innovareacademics.in A variety of other methods have been developed, including the use of acetic anhydride with catalysts such as montmorillonite K-10 or bismuth triflate. core.ac.uklew.rowright.edu Metal triflates, in general, have proven to be effective catalysts for the Friedel-Crafts acetylation of this compound. researchgate.net These reactions consistently yield the C-4 acetyl derivative, with no acylation occurring on the phenyl ring. researchgate.net

Formylation: Formylation at the C-4 position is typically achieved through the Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netinnovareacademics.in This reaction also demonstrates high regioselectivity, with the formyl group exclusively substituting at the sydnone ring. innovareacademics.in The resulting 4-formyl-3-phenylsydnone is a valuable intermediate for the synthesis of other derivatives. innovareacademics.inresearchgate.net

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Carboxylic Acid, P₂O₅ | Reflux | 4-Acyl-3-phenylsydnone | innovareacademics.in |

| Acetylation | Acetic Anhydride, Montmorillonite K-10 | Elevated temperatures | 4-Acetyl-3-phenylsydnone | core.ac.uk |

| Acetylation | Acetic Anhydride, Bismuth Triflate, LiClO₄ | 95 °C in Acetonitrile | 4-Acetyl-3-phenylsydnone | wright.edu |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | < 5 °C to rt | 4-Formyl-3-phenylsydnone | researchgate.net |

Mercuration of this compound provides a pathway to other functionalized derivatives. Treatment of 3-arylsydnones with mercuric chloride and sodium acetate (B1210297) in aqueous methanol (B129727) at room temperature yields the 4-chloromercurio species. core.ac.uk This intermediate can be subsequently converted to other derivatives, such as the 4-iodo- and 4-alkenylsydnones. core.ac.ukresearchgate.net Depending on the reaction conditions, mercuration can lead to a sydnone-mercuric chloride adduct, a C-chloromercuri-sydnone, or a C,C'-mercuri-bis-sydnone. researchgate.net

The high regioselectivity of electrophilic substitution at the C-4 position is a direct consequence of the electronic properties of the sydnone ring. core.ac.uk The N-3 nitrogen atom bears a partial positive charge, which deactivates the attached phenyl ring towards electrophilic attack. cdnsciencepub.comresearchgate.net This iminium-type character of the N-3 nitrogen has a significant electron-withdrawing effect. ijcrt.org In contrast, the C-4 position has a high electron density, making it the preferred site for electrophiles. core.ac.ukijcrt.org Even in cases where the N-3 phenyl ring is substituted with activating groups, electrophilic substitution on the sydnone ring at C-4 is generally favored. researchgate.net

Mercuration

Reactions at the N-3 Phenyl Group

While the N-3 phenyl group is generally deactivated towards electrophilic substitution, reactions at this position can be induced under specific circumstances. For instance, direct nitration of this compound preferentially occurs at the C-4 position. cdnsciencepub.com However, by first blocking the C-4 position with an acetyl group, nitration can be directed to the phenyl ring. Subsequent deacetylation then provides 3-(nitrophenyl)sydnones. cdnsciencepub.com The sydnone ring itself can act as an ortho-director for lithiation on the N-3 phenyl group, allowing for the introduction of substituents at the ortho position. innovareacademics.in

Synthesis of Novel this compound Derivatives with Complex Architectures

The reactivity of the this compound core has been exploited to synthesize a wide range of derivatives with complex molecular architectures. These syntheses often involve multi-step sequences that build upon the initial functionalization of the sydnone ring. lew.romdpi.com For example, 4-formyl-3-phenylsydnone can be used to prepare thiosemicarbazones, which can then be further elaborated. researchgate.net The C-4 position can also be functionalized through palladium-catalyzed cross-coupling reactions of 4-metallated sydnones with various halides. core.ac.uk Furthermore, this compound and its derivatives can participate in [3+2] dipolar cycloaddition reactions, which serve as a powerful tool for constructing more complex heterocyclic systems. researchgate.net These synthetic strategies have enabled the creation of novel compounds incorporating the this compound moiety for various research applications. nih.govpensoft.net

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic groups onto the this compound core is a significant area of synthetic exploration. These modifications can lead to novel compounds with unique properties.

One established method involves the reaction of 4-bromoacetyl-3-phenylsydnone with various thioamides and amidines. For instance, the reaction of 4-bromoacetyl-3-phenylsydnone with thiobenzamide (B147508) in ethanol (B145695) at room temperature yields 3-phenyl-4-(2-phenyl-4-thiazolyl)sydnone. oup.com Similarly, reacting 4-bromoacetyl-3-phenylsydnone with thiourea (B124793) produces 4-(2-amino-4-thiazolyl)-3-phenylsydnone. oup.com These reactions demonstrate a straightforward approach to directly link a thiazole (B1198619) ring to the C-4 position of the sydnone. oup.com

Another strategy utilizes derivatives of sydnone-4-carboxylic acids as starting materials. oup.com These can be converted into sydnones bearing heterocyclic groups like 1,2,4-oxadiazol-5-yl, 1,2,4-triazol-3-yl, and 1,2,4-thiadiazol-5-yl through cyclization of alternating carbon-nitrogen chain groups. oup.com For example, 3-aryl-4-chloroformylsydnone, 3-aryl-4-carbamoylsydnone, and 3-phenyl-4-thiocarbamoylsydnone can be used to prepare sydnones with such heterocyclic substituents in high yields. oup.com

Furthermore, the derivatization is not limited to the C-4 position. Modifications at other positions of the phenyl ring or the sydnone core can also be achieved, leading to a diverse range of heterocyclic derivatives. The choice of synthetic route often depends on the desired heterocyclic moiety and its point of attachment to the this compound scaffold. The inherent reactivity of the sydnone ring, particularly its susceptibility to electrophilic substitution at the C-4 position, makes it a prime target for such modifications. indexcopernicus.com

Table 1: Examples of this compound Derivatives with Heterocyclic Moieties

| Starting Material | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-Bromoacetyl-3-phenylsydnone | Thiobenzamide | 2-Phenyl-4-thiazolyl | oup.com |

| 4-Bromoacetyl-3-phenylsydnone | Thiourea | 2-Amino-4-thiazolyl | oup.com |

| 3-Aryl-4-chloroformylsydnone | Various | 1,2,4-Oxadiazol-5-yl | oup.com |

| 3-Aryl-4-carbamoylsydnone | Various | 1,2,4-Triazol-3-yl | oup.com |

| 3-Phenyl-4-thiocarbamoylsydnone | Various | 1,2,4-Thiadiazol-5-yl | oup.com |

Synthesis of Sydnone-Substituted Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized incorporating a this compound moiety. These sydnone-substituted chalcones are typically prepared through Claisen-Schmidt condensation reactions. derpharmachemica.comjbclinpharm.org This involves the reaction of a 4-acetyl-3-arylsydnone with various aryl aldehydes in the presence of a base or acid catalyst. derpharmachemica.comjbclinpharm.org

An eco-friendly approach to this synthesis involves grinding 4-acetyl-3-arylsydnones with different aryl aldehydes in a mortar and pestle, which can produce 4-(1′-oxo-3′-aryl-2′-propenyl)-3-arylsydnones. researchgate.net For instance, the condensation of 4-acetyl-3-arylsydnone with 5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde in the presence of an aqueous sodium hydroxide (B78521) solution in ethanol yields 1-(3-arylsydnon-4-yl)-3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol)-2-propen-1-one derivatives. derpharmachemica.com

The synthesis can also be carried out under solvent-free conditions using silica-sulfuric acid as a catalyst, which provides high yields of the desired chalcones. researchgate.net The reaction conditions, such as the choice of catalyst and solvent, can influence the yield and purity of the resulting sydnone-chalcone hybrids. researchgate.netscispace.comnih.gov These compounds combine the structural features of both sydnones and chalcones, leading to molecules with potentially interesting chemical and biological profiles. ijcrt.orginnovareacademics.in

Table 2: Synthesis of Sydnone-Substituted Chalcones

| Sydnone Reactant | Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Acetyl-3-arylsydnone | Aryl aldehydes | Grinding | 4-(1′-Oxo-3′-aryl-2′-propenyl)-3-arylsydnones | researchgate.net |

| 4-Acetyl-3-arylsydnone | 5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde | Aq. NaOH, EtOH | 1-(3-Arylsydnon-4-yl)-3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol)-2-propen-1-one | derpharmachemica.com |

| 4-Acetyl 3-(4-chlorophenyl) sydnone | Substituted aryl aldehydes | Acid or Base | 4-[1-Oxo-(3-substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones | jbclinpharm.org |

Synthesis of Sydnonimines

Sydnonimines are analogs of sydnones where the exocyclic oxygen atom at the C-5 position is replaced by an imino group. ijcrt.org The synthesis of sydnonimines from this compound and its derivatives has been explored through various routes.

A common method for preparing sydnonimine salts involves the nitrosation of a corresponding glycinonitrile followed by cyclization with dry HCl gas. wright.edu This "one-pot" method is efficient and proceeds under mild conditions. wright.edu For example, N-6-ethoxycarbonyl-3-arylsydnonimines have been synthesized from the corresponding sydnonimine hydrochlorides. wright.edu

An interesting transformation involves the treatment of certain sydnone derivatives with liquid ammonia (B1221849). For example, 3-(N-acetyl- or N-bromoacetyl-N-benzylamino)-4-benzoylsydnone reacts with liquid ammonia at -78°C to produce 3-benzylamino-4-benzoylsydnonimine in high yield. wright.edu The exact mechanism for this transformation is not fully elucidated. wright.edu

Furthermore, this compound can undergo dilithiation when treated with n-butyllithium, forming a dilithio species. wright.eduwright.edu While this approach has been used to create variously substituted aryl sydnones, its extension to the synthesis of sydnonimines has been met with challenges. wright.edu Attempts to use this method for disubstitution on the sydnonimine ring have been problematic, often yielding only mono-substituted products or leading to decomposition. wright.edu

Sydnonimines are generally stable compounds and can be derivatized at the exocyclic nitrogen atom. wright.edu They can react with electrophiles to form N-nitroso, N-acyl, and other derivatives. wright.edu

Table 3: Synthesis of Sydnonimines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Glycinonitrile derivative | Isoamyl nitrite, dry HCl gas | Sydnonimine salt | wright.edu |

| 3-(N-Acetyl-N-benzylamino)-4-benzoylsydnone | Liquid ammonia | 3-Benzylamino-4-benzoylsydnonimine | wright.edu |

| Sydnonimine hydrochloride | - | N-6-Ethoxycarbonyl-3-arylsydnonimine | wright.edu |

Reactivity and Reaction Mechanisms of 3 Phenylsydnone

1,3-Dipolar Cycloaddition Reactions

3-Phenylsydnone and its derivatives are mesoionic compounds that behave as cyclic azomethine imine 1,3-dipoles. rsc.orgthieme-connect.de A significant aspect of their chemistry is their participation in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. thieme-connect.deoup.comchim.it These reactions provide a versatile route to synthesizing five-membered heterocyclic compounds. lookchemmall.com The conventional method for these cycloadditions often requires thermal activation. chim.it

The [3+2] cycloaddition reaction of this compound with alkynes and alkenes is a key transformation in its reactivity profile. researchgate.net This reaction typically proceeds through a concerted mechanism, although the specifics can be influenced by various factors. lookchemmall.com

The reaction of this compound with alkynes leads to the formation of pyrazole (B372694) derivatives. chim.itresearchgate.netbeilstein-journals.org This transformation occurs through an initial [3+2] cycloaddition to form a bicyclic intermediate. thieme-connect.dersc.org This intermediate is generally unstable and spontaneously undergoes a retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide and the formation of the stable aromatic pyrazole ring. thieme-connect.dersc.org For instance, the thermal reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields the corresponding pyrazoledicarboxylic ester. lookchemmall.com Similarly, cycloaddition with acetylene (B1199291) affords N-phenyl pyrazole. rsc.org

The reaction with alkenes can also lead to pyrazole derivatives. In some cases, the reaction may proceed through the in-situ formation of an alkyne from the alkene, which then undergoes cycloaddition. chim.it

Kinetic studies of the 1,3-dipolar cycloaddition of p-substituted 3-phenylsydnones with DMAD suggest a concerted mechanism involving a cyclic transition state. lookchemmall.com The reaction is characterized by a large negative entropy of activation, which is consistent with the formation of a highly ordered, cyclic transition state. lookchemmall.com The reaction rates are largely insensitive to the dielectric constant of the solvent, suggesting that the transition state has little charge separation. lookchemmall.com

The rate and regioselectivity of the cycloaddition reactions of this compound are influenced by both solvents and substituents.

Solvent Effects: While the reaction rates are generally insensitive to solvent polarity, the choice of solvent can still impact the reaction. lookchemmall.com For instance, thermal cycloadditions are often carried out in hydrocarbon solvents like benzene, toluene, or xylene. beilstein-journals.org Lower yields have been reported in ethylene (B1197577) glycol. researchgate.netbeilstein-journals.orgresearchgate.net The reaction has also been successfully performed in supercritical carbon dioxide, offering a greener alternative. beilstein-journals.orgresearchgate.net

A study on the reaction of methyl propiolate with this compound in supercritical carbon dioxide showed that selectivity increased with pressure but decreased with increasing temperature. researchgate.net

Substituent Effects: Substituents on both the this compound ring and the dipolarophile play a crucial role in the reaction's outcome. Electron-withdrawing groups on the alkyne, such as in DMAD, make it a highly reactive dipolarophile. beilstein-journals.org The regioselectivity of the cycloaddition with unsymmetrical alkynes is a significant consideration. researchgate.net For terminal alkynes, the reaction with this compound is often highly regioselective, leading to the formation of 3-substituted pyrazoles. whiterose.ac.uk The presence of a chlorine atom at the C-4 position of the this compound ring has been shown to enhance the reactivity towards cyclooctynes. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product(s) | Yield (%) | Ref. |

| This compound | Isoprene | - | Thermal | 2-Methyl-7-phenyl-1,7-diazatricyclo[2.2.1.0^2,6]heptane, 3-Isopropenyl-1-phenylpyrazole | - | oup.com |

| This compound | 2,3-Dimethylbutadiene | - | Thermal | 2,6-Dimethyl-7-phenyl-1,7-diazatricyclo[2.2.1.0^2,6]heptane, 3-Isopropenyl-1-phenylpyrazole | - | oup.com |

| This compound | 1,3-Butadiene | - | Thermal | 3-Vinyl-1-phenylpyrazole | - | oup.com |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Dioxane | 100-140°C | Pyrazoledicarboxylic ester | - | lookchemmall.com |

| This compound | Acetylene | - | 170°C, 25 h | N-Phenyl pyrazole | 75 | rsc.org |

| This compound | Methyl propiolate | Supercritical CO2 | 353 K, 7.6 MPa, 1 h | 3-Carbomethoxy-1-phenylpyrazole, 4-Carbomethoxy-1-phenylpyrazole | - | researchgate.net |

| 4-Chloro-3-phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | CD3OD | 25°C | Pyrazole product | - | nih.gov |

In addition to thermal methods, 1,3-dipolar cycloadditions of sydnones can be initiated photochemically. researchgate.netwhiterose.ac.ukbeilstein-journals.org The mechanism of photo-triggered cycloadditions differs significantly from the thermal pathway. whiterose.ac.ukbeilstein-journals.org Upon irradiation with UV light, this compound is believed to extrude carbon dioxide to form a highly reactive nitrilimine intermediate. researchgate.netwhiterose.ac.uk This intermediate then undergoes a [3+2] cycloaddition with the dipolarophile. whiterose.ac.uk

A key difference is that photochemical cycloadditions can lead to different regioisomers compared to their thermal counterparts. For example, the photochemical reaction of 3,4-diphenylsydnone with diethylacetylenedicarboxylate yields a different isomeric pyrazole than the thermal reaction. whiterose.ac.uk This is attributed to the reaction proceeding through the nitrilimine intermediate in the photochemical process. whiterose.ac.uk The yields of photochemical cycloadditions are generally lower than those of thermal reactions, which may be due to the lower stability of the nitrilimine intermediate. researchgate.net

To overcome the often harsh conditions of thermal cycloadditions, metal-catalyzed approaches have been developed. chim.itresearchgate.net Copper(I) complexes, in particular, have been shown to effectively catalyze the cycloaddition of sydnones with terminal alkynes. rsc.orgthieme-connect.de This method, sometimes referred to as Copper-mediated Sydnone (B8496669) Alkyne Cycloaddition (CuSAC), allows for the preparation of pyrazoles under milder conditions and with high regioselectivity. chim.it

For example, a Cu-phenanthroline catalyst has been used for the cycloaddition of this compound with various monosubstituted alkynes, affording 1,4-disubstituted pyrazoles in high yields. rsc.orgthieme-connect.de The mechanism of copper catalysis can vary depending on the specific copper salt used. It has been proposed that Cu(OTf)2 acts as a Lewis acid, activating the sydnone, while Cu(OAc)2 promotes the formation of a reactive Cu(I)-acetylide. whiterose.ac.uk These different catalytic pathways can lead to complementary regioselectivity, with Cu(OTf)2 favoring 1,3-disubstituted pyrazoles and Cu(OAc)2 favoring 1,4-disubstituted isomers. whiterose.ac.uk

| Catalyst | Alkyne | Solvent | Conditions | Product | Regioselectivity | Ref. |

| Cu(I)-phenanthroline | Terminal alkynes | t-BuOH/H2O | 60°C, 16 h | 1,4-Disubstituted pyrazole | High | rsc.orgthieme-connect.de |

| Cu(OTf)2 | Terminal alkynes | - | - | 1,3-Disubstituted pyrazole | High | whiterose.ac.uk |

| Cu(OAc)2 | Terminal alkynes | - | - | 1,4-Disubstituted pyrazole | High | whiterose.ac.uk |

Metal-Catalyzed Cycloadditions (e.g., Copper-Promoted)

Regiocontrol and Rate Enhancement

The 1,3-dipolar cycloaddition of this compound with alkynes is a powerful method for pyrazole synthesis. However, these reactions often necessitate harsh conditions, such as high temperatures and extended reaction times, and can result in poor regioselectivity. ingentaconnect.comnih.gov To address these limitations, various strategies have been developed to control the regiochemical outcome and enhance the reaction rate.

One approach involves the use of Lewis acids. For instance, the cycloaddition between 4-pyridylsydnones and alkynyltrifluoroborate salts is significantly enhanced by a fluorophilic Lewis acid. whiterose.ac.uk The Lewis acid coordinates to the nitrogen of the pyridine (B92270) ring, which templates the cycloaddition, leading to improved regioselectivity and allowing the reaction to proceed at room temperature instead of 140°C. whiterose.ac.uk

Substituent effects also play a crucial role. Kinetic studies of the reaction between 3-(4-substituted phenyl)sydnones and the strained alkyne bicyclo[6.1.0]non-4-yne-9-methanol (BCN) show a Hammett correlation with a positive ρ value, indicating a type III mechanism where the reaction is accelerated by electron-withdrawing groups on the phenyl ring. semanticscholar.org Furthermore, the presence of a halogen at the C4-position of the sydnone ring dramatically increases the reaction rate. whiterose.ac.uksemanticscholar.org For example, a chlorine substituent can increase the rate by over 15 times, and fluorine has an even greater effect. whiterose.ac.uksemanticscholar.org

Mechanistic Investigations of Catalytic Effects (Lewis Acid Activation, Acetylide Formation)

The catalytic effects of copper salts on the cycloaddition of sydnones with terminal alkynes have been investigated to understand the underlying mechanisms. These studies reveal that different copper salts can promote distinct reaction pathways, leading to complementary regioselectivity. whiterose.ac.uk

Lewis Acid Activation: Copper(II) triflate (Cu(OTf)₂) is proposed to function as a Lewis acid, activating the sydnone by coordinating to it. whiterose.ac.ukchim.it This activation enhances the sydnone's reactivity as a dipole, facilitating the cycloaddition while preserving the regiochemical outcome observed in the uncatalyzed thermal reaction. chim.it This is consistent with the observation that other Lewis acids, like bismuth triflate, can also promote reactions involving sydnones. lookchem.comvulcanchem.com It has been suggested that the failure of classical Friedel-Crafts reactions with sydnones using AlCl₃ is due to the Lewis acid's preferential complexation with the sydnone, deactivating it towards electrophilic substitution. whiterose.ac.uk

Acetylide Formation: In contrast, copper(II) acetate (B1210297) (Cu(OAc)₂) is believed to promote the formation of a copper(I) acetylide in situ. whiterose.ac.ukchim.it The reaction proceeds via this copper acetylide, which then reacts with the sydnone. This pathway leads to the formation of the opposite regioisomer compared to the Lewis acid-catalyzed or thermal reactions. whiterose.ac.ukchim.it This mechanism is supported by the fact that Cu(I) catalysis is known to be effective in promoting sydnone-alkyne cycloadditions (CuSAC). nih.govbeilstein-journals.org

These dual catalytic modes of copper salts provide a valuable tool for controlling the regioselectivity of pyrazole synthesis from sydnones and terminal alkynes.

Strain-Promoted Cycloadditions in Bioorthogonal Chemistry

Strain-promoted sydnone-alkyne cycloaddition (SPSAC) has emerged as a valuable tool in bioorthogonal chemistry, allowing for the labeling of biomolecules in complex biological environments without the need for a metal catalyst. ingentaconnect.comnih.govnih.govmdpi.com

Reactivity with Strained Alkynes (e.g., Bicyclononyne, Dibenzocyclooctynes)

The reaction of this compound with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), proceeds rapidly at physiological temperature in aqueous buffers. rsc.orgnih.govnih.gov This strain-promoted reaction involves a [3+2] cycloaddition to form a bicyclic lactone intermediate, which then spontaneously extrudes carbon dioxide to yield a stable pyrazole product. researchgate.net The rate constant for the reaction of N-phenyl sydnone with BCN in a methanol-water mixture was determined to be 0.054 M⁻¹s⁻¹ at 21°C. rsc.orgscispace.com

Even greater reactivity has been observed with dibenzocyclooctyne derivatives. researchgate.net Density functional theory (DFT) calculations and experimental results have shown that biarylazacyclooctynone (BARAC) and dibenzoazacyclooctyne (DIBAC) are particularly reactive dipolarophiles for sydnone cycloadditions. rsc.orgrsc.org The reaction of N-phenyl sydnone with DIBAC has a rate constant of up to 1.46 M⁻¹s⁻¹. rsc.orgresearchgate.netrsc.org This significant rate enhancement over the sydnone-BCN reaction makes these cyclooctynes highly effective for rapid bioorthogonal labeling. rsc.org The applicability of SPSAC has been demonstrated for labeling proteins, glycans, and nucleic acids within cells. nih.govresearchgate.net

| Strained Alkyne | Reactant | Second-Order Rate Constant (k) | Reference(s) |

| Bicyclononyne (BCN) | N-phenyl sydnone | 0.054 M⁻¹s⁻¹ | rsc.orgscispace.com |

| Dibenzocyclooctyne (DIBAC) | N-phenyl sydnone | up to 1.46 M⁻¹s⁻¹ | rsc.orgresearchgate.netrsc.org |

Computational Predictions of Reactivity and Orthogonality

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the reactivity of this compound with various strained alkynes and in designing mutually orthogonal bioorthogonal reaction pairs. rsc.orgrsc.orgrsc.org

DFT calculations at the M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) level of theory have been used to compute the activation free energies for the [3+2] cycloadditions of N-phenyl sydnone with a range of strained alkenes and alkynes. rsc.orgrsc.orgescholarship.org These calculations accurately predicted the significantly enhanced reactivity of dibenzocyclooctyne derivatives like DIBAC and BARAC compared to BCN. rsc.orgrsc.orgrsc.orgescholarship.org The calculations show that the reaction proceeds via a [3+2] cycloaddition to form an intermediate, followed by a nearly barrierless, spontaneous release of CO₂, making the initial cycloaddition the rate-determining step. rsc.orgrsc.orgescholarship.org

Crucially, these computational screenings also predicted that the sydnone-dibenzocyclooctyne cycloaddition would be mutually orthogonal to the well-established norbornene-tetrazine ligation. rsc.orgresearchgate.netrsc.orgrsc.orgescholarship.org This means that N-phenyl sydnone is predicted to be highly reactive towards DIBAC but inert towards norbornene under physiological conditions. rsc.org This prediction was experimentally validated, enabling the simultaneous and highly selective fluorescent labeling of two different proteins. rsc.orgrsc.orgrsc.org Such computational approaches accelerate the discovery of new bioorthogonal reactions and provide a framework for designing systems to study multiple biological processes simultaneously. scispace.comescholarship.org

Hydrolysis Reactions

Acidic Hydrolysis and Product Formation (e.g., Phenylhydrazine)

Under acidic conditions, this compound undergoes hydrolysis, leading to the cleavage of the mesoionic ring. orgsyn.orgorgsyn.org This reaction is characterized as an internal oxidation-reduction process that results in the formation of phenylhydrazine, formic acid, and carbon dioxide. fordham.edufordham.edu The decomposition of this compound with hydrochloric acid is a known method to produce phenylhydrazine. wright.edu

The generally accepted mechanism for this acid-catalyzed hydrolysis involves the protonation of the sydnone ring. fordham.edufordham.eduacgpubs.org Isotopic labeling studies using this compound-2-¹⁵N have provided evidence consistent with the mechanism proposed by Baker and Ollis, where the initial protonation is followed by ring opening and subsequent fragmentation. fordham.edufordham.edu While these tracer experiments support the proposed pathway, any alternative mechanism must also be consistent with these findings. fordham.edu It is noted that this mechanism differs from a proposed hydrolysis mechanism for 4-acylsydnones in sulfuric acid, which involves protonation at the exocyclic oxygen followed by nucleophilic attack at the C5 position. acgpubs.org The acidic hydrolysis of this compound stands in contrast to its behavior in basic conditions, where it regenerates N-nitroso-N-phenylglycine. orgsyn.orgorgsyn.org

Basic Hydrolysis and Regeneration of Precursors

The hydrolysis of this compound under basic conditions leads to the regeneration of its precursor, N-nitroso-N-phenylglycine. orgsyn.orgorgsyn.org This reaction is characteristic of sydnones and proceeds by the opening of the mesoionic ring. The process is essentially the reverse of the cyclodehydration step used in the synthesis of this compound from N-nitroso-N-phenylglycine. orgsyn.org

The reaction involves the attack of a hydroxide (B78521) ion on the sydnone ring, leading to cleavage of the 1,2-bond and subsequent protonation to yield the open-chain N-nitroso acid. This regeneration is a key characteristic of the sydnone ring system and highlights its unique chemical nature. orgsyn.orgsci-hub.se In weakly alkaline solutions, this compound can also decompose, evolving carbon dioxide and forming a dark brown resin. sci-hub.se However, the primary reaction under basic hydrolysis is the quantitative regeneration of the N-nitroso precursor. sci-hub.se

It has been noted that under certain alkaline conditions, particularly in the presence of a reducing agent, a small amount of hydrolytic fission can occur at the 3:4 bond, yielding sodium glyoxylate (B1226380) as one of the products. sci-hub.se

Other Notable Reactions

The sydnone ring of this compound is susceptible to opening under various conditions, not limited to basic hydrolysis. Acidic hydrolysis, for instance, results in the formation of phenylhydrazine, formic acid, and carbon dioxide through an internal oxidation-reduction reaction. fordham.edufordham.edu This contrasts with basic hydrolysis, which regenerates the N-nitroso precursor. orgsyn.org

Reduction reactions can also lead to the opening of the sydnone ring. sci-hub.se For example, treatment with sodium hydroxide solution and zinc dust produces an intense crimson color, which disappears upon prolonged reaction, yielding small amounts of ammonia (B1221849) and aniline. sci-hub.se Other reducing agents like ferrous hydroxide and catalytic hydrogenation in the presence of sodium hydroxide also induce this color change. sci-hub.se

This compound exhibits reactivity towards a range of specific reagents, leading to various transformations. These reactions often involve either substitution at the C-4 position or cycloaddition reactions where the sydnone acts as a 1,3-dipole.

Electrophilic Substitution:

Sydnones unsubstituted at the 4-position, such as this compound, readily undergo electrophilic substitution reactions. ijcrt.orgcdnsciencepub.com This reactivity is attributed to the high electron density at the C-4 position. core.ac.uk

Halogenation: Bromination of this compound can be achieved using bromine in acetic anhydride (B1165640) or N-bromosuccinimide in boiling chloroform, yielding 4-bromo-3-phenylsydnone. researchgate.net Chlorination can be accomplished with reagents like N-chlorosuccinimide (NCS). core.ac.ukchemrxiv.org

Nitration: While concentrated nitric acid in acetic acid or acetic anhydride does not nitrate (B79036) the sydnone ring, reaction with fuming nitric acid leads to the decomposition of the ring and formation of 2,4-dinitrophenol. oup.com

Acylation: Friedel-Crafts acylation of this compound is challenging under standard conditions (acid chloride/aluminum chloride) due to coordination of the Lewis acid with the exocyclic oxygen. tandfonline.com However, acylation can be achieved using alkyl anhydrides with acids like perchloric or phosphoric acid, or by reacting 4-(3-phenylsydnonyl)copper with acid chlorides. tandfonline.com

Cycloaddition Reactions:

This compound can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. orgsyn.orgbenthamdirect.comnih.gov These reactions typically occur with the loss of carbon dioxide to form pyrazole derivatives. orgsyn.orgijcrt.org The reaction with symmetrical alkynes, like dimethyl acetylenedicarboxylate (DMAD), is a common method for synthesizing substituted pyrazoles. beilstein-journals.org

Reaction with Organometallic Reagents:

This compound reacts with organolithium reagents like butyllithium. This can lead to lithiation at the C-4 position, which can then be reacted with other electrophiles. core.ac.uk For instance, the resulting lithio sydnone can be treated with cuprous iodide to form a copper-containing intermediate, which is useful for subsequent coupling reactions. tandfonline.com

Applications in Advanced Research Fields

Synthetic Building Blocks in Organic Chemistry

3-Phenylsydnone and its derivatives are recognized as valuable synthons for constructing complex molecules. researchgate.net The 1,2,3-oxadiazole (B8650194) ring system is remarkably stable, yet it can undergo a variety of chemical transformations, making it a versatile tool for synthetic chemists. guidechem.comchemicalbook.com

The most prominent application of this compound in organic synthesis is its role as a 1,3-dipole in cycloaddition reactions. This reactivity allows for the straightforward synthesis of a wide array of heterocyclic compounds, which are key motifs in medicinal chemistry and materials science. researchgate.netbeilstein-journals.orgbenthamscience.com

This compound serves as a precursor for a multitude of five-membered heterocyclic rings through various synthetic strategies.

Pyrazoles : The most common application of this compound is in the synthesis of pyrazoles. nih.gov This is typically achieved through a [3+2] dipolar cycloaddition reaction with alkynes or alkenes. beilstein-journals.orgaphrc.orgchim.it The reaction proceeds through an unstable cycloadduct that spontaneously loses a molecule of carbon dioxide to yield the aromatic pyrazole (B372694) ring. chim.it This method is highly versatile, allowing for the synthesis of 1,3,4-trisubstituted pyrazoles by reacting 3-phenylsydnones with various dipolarophiles like symmetric and non-symmetric alkynes. researchgate.netingentaconnect.comnih.gov The reaction conditions, such as high temperatures in solvents like xylene, are often key to achieving good yields. researchgate.netnih.gov

Indazoles : 2H-Indazoles can be synthesized efficiently through the [3+2] dipolar cycloaddition of this compound with arynes. nih.govnih.gov This process occurs under mild conditions and produces the indazole ring system in good to excellent yields after the extrusion of carbon dioxide. nih.gov The versatility of this reaction allows for the creation of a diverse library of indazole derivatives, which are recognized as "privileged structures" in medicinal chemistry. nih.govnih.gov

Imidazoles : The synthesis of sydnonyl-substituted imidazoles has been accomplished. One reported method involves microwave-assisted synthesis, highlighting a modern approach to creating these hybrid structures. slideplayer.com General reviews on sydnone (B8496669) chemistry also list imidazoles as accessible heterocycles derived from sydnone precursors. researchgate.netbenthamscience.comeurekaselect.com

Oxadiazoles : While the sydnone ring itself is a stable 1,2,3-oxadiazole derivative, it can also be used as a starting material to synthesize other heterocyclic systems containing the oxadiazole moiety. guidechem.comchemicalbook.com For instance, 3-[p-(hydrazinocarbonyl)]phenylsydnone has been used as a versatile precursor for building 1,3,4-oxadiazoles onto the phenyl ring of the parent sydnone. iospress.com

Thiazoles : Thiazole (B1198619) derivatives incorporating a sydnone moiety have been synthesized through several routes. One common strategy involves synthesizing 4-bromoacetyl-3-phenylsydnone, which can then be reacted with thiourea (B124793) derivatives to form the thiazole ring. semanticscholar.org Another approach is the synthesis of sydnones bearing acetamide (B32628) groups linked to a thiazole or benzothiazole (B30560) ring. rroij.com These sydnone-thiazole hybrids are of interest for their potential biological activities. innovareacademics.injocpr.comarabjchem.org

Tetrazoles : 3-Arylsydnones can be used in multi-step syntheses to produce pyrazole-tetrazole hybrids. mdpi.com A typical route involves the initial [3+2] cycloaddition of a 3-arylsydnone with acrylonitrile (B1666552) to form a 1-aryl-1H-pyrazole-3-carbonitrile. mdpi.comresearchgate.net The resulting nitrile group is then converted into a tetrazole ring via a subsequent [2+3] cycloaddition with sodium azide. mdpi.comresearchgate.net

Table 1: Synthesis of Heterocycles from this compound

| Target Heterocycle | General Reaction Type | Reactant with this compound | Key Features |

|---|---|---|---|

| Pyrazole | [3+2] Dipolar Cycloaddition | Alkynes, Alkenes | Spontaneous loss of CO2; versatile for substituted pyrazoles. beilstein-journals.orgchim.it |

| Indazole | [3+2] Dipolar Cycloaddition | Arynes | Mild reaction conditions; provides access to privileged scaffolds. nih.govnih.gov |

| Imidazole | Multi-step Synthesis | Various (e.g., via microwave-assisted methods) | Creates sydnonyl-imidazole hybrid structures. slideplayer.com |

| 1,3,4-Oxadiazole | Side-chain Functionalization | Hydrazine derivatives | Builds the heterocycle onto a sydnone precursor. iospress.com |

| Thiazole | Multi-step Synthesis | Thiourea derivatives, Chloroacetylated thiazoles | Often involves reaction at the C4 position of the sydnone ring. semanticscholar.orgrroij.com |

| Tetrazole | Multi-step Synthesis | Acrylonitrile followed by Sodium Azide | An indirect route via a pyrazole-carbonitrile intermediate. mdpi.comresearchgate.net |

The synthetic versatility of this compound makes it an excellent precursor for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. beilstein-journals.org The ability to perform cycloaddition reactions with a wide range of alkenes and alkynes allows for the creation of large collections of variously substituted pyrazoles. beilstein-journals.orgnih.gov Furthermore, the synthesis of halogenated derivatives, such as 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones, provides important intermediates that can be further diversified through cross-coupling reactions like the Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov This subsequent functionalization dramatically expands the number and variety of accessible compounds, making this compound a valuable starting point for library synthesis. nih.gov

Synthesis of Complex Heterocyclic Compounds

Pyrazoles, Indazoles, Imidazoles, Oxadiazoles, Thiazoles, Tetrazoles

Biological and Biomedical Research

The this compound scaffold and its derivatives are a subject of intense investigation in biological and biomedical research. The unique mesoionic structure is associated with a wide spectrum of pharmacological activities. innovareacademics.inresearchgate.net

Derivatives of this compound have been shown to exhibit a broad range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities. researchgate.netresearchgate.netontosight.ai Often, the sydnone ring is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. innovareacademics.in

Antibacterial Activity : Several series of this compound derivatives have been synthesized and tested for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, derivatives have been created by conjugating the this compound core with moieties like cyanopyridine, arylidenehydrazine, and aroyl-ethylidenehydrazine. nih.gov Sydnone-chalcone hybrids have also demonstrated antibacterial activity, particularly against Staphylococcus aureus. innovareacademics.in

Antioxidant Activity : this compound itself has been studied for its antioxidant properties. It has been shown to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and inhibit iron-induced lipid peroxidation in rat brain homogenates. oup.comjocpr.comnih.govcapes.gov.br A key finding is that this compound acts as a non-phenolic antioxidant and does not possess the pro-oxidant properties that some other antioxidants exhibit. oup.comnih.gov Derivatives that combine the sydnone ring with thiazole moieties have also yielded compounds with potent antioxidant activity. jocpr.com

Anti-inflammatory Activity : Sydnone derivatives have been investigated as potential anti-inflammatory agents. nih.gov Hybrids containing a pyrazole ring attached to the C4 position of the sydnone have shown favorable anti-inflammatory, analgesic, and anti-arthritic effects with fewer ulcerogenic side effects than comparator drugs like aspirin (B1665792) in preclinical models. innovareacademics.in Other analogues have demonstrated efficacy in both systemic and topical anti-inflammatory assays, such as the carrageenan-induced rat paw edema test. tandfonline.comjscimedcentral.comnih.gov

Antitumor Activity : A significant area of research involves the evaluation of sydnone derivatives as potential anticancer agents. nih.govjocpr.com Various series of substituted sydnones have been synthesized and tested for cytotoxicity against human tumor cell lines, including those for breast, lung, and central nervous system cancers. jocpr.com For instance, certain N-(4'-substituted-3'-nitrophenyl)sydnones and stilbene-sydnone derivatives have shown pronounced cytotoxic activity in preclinical studies. nih.govsemanticscholar.org

Table 2: Selected Pharmacological Activities of this compound Derivatives

| Pharmacological Activity | Derivative Type / Example | Research Finding |

|---|---|---|

| Antibacterial | 3-(4-acetylphenyl)sydnone derivatives | Active against various Gram-positive and Gram-negative bacteria in vitro. nih.gov |

| Antibacterial | Sydnone-chalcone hybrids | Showed high activity against Gram-positive bacteria (Staphylococcus aureus). innovareacademics.in |

| Antioxidant | This compound | Scavenges DPPH free radicals and inhibits lipid peroxidation without pro-oxidant effects. oup.comcapes.gov.br |

| Antioxidant | Sydnones with thiazolidinone/thiazoline rings | Exhibited moderate to potent DPPH free radical scavenging activity. jocpr.com |

| Anti-inflammatory | 4-(Pyrazol-3-yl)-3-phenylsydnones | Found to be more effective than aspirin in an anti-edema model (ED50 28.3 vs. 81.4 mg/Kg). innovareacademics.in |

| Anti-inflammatory | Fluorine-bearing sydnones with styryl ketone group | Showed good analgesic and anti-inflammatory activities in preclinical models. tandfonline.com |

| Antitumor | N-(4'-Fluoro-3'-nitrophenyl)sydnone | Showed improved activity against MCF7 (Breast), NCI-H460 (Lung), and SF-268 (CNS) cancer cell lines. jocpr.com |

| Antitumor | cis-4-aryl-3-stilbenylsydnones | Demonstrated the most pronounced cytotoxic activity on five tested cancer cell lines. semanticscholar.org |

Pharmacological Activities of this compound Derivatives

Antioxidant Properties and Free Radical Scavenging

This compound and its derivatives have demonstrated notable antioxidant properties and the ability to scavenge free radicals. In vitro studies have shown that this compound can effectively scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical and inhibit hydroxyl radical-mediated degradation of deoxyribose. nih.govoup.comcapes.gov.br Notably, unlike many antioxidants that can act as pro-oxidants by reducing ferric ions, this compound does not exhibit this property. nih.govoup.com It has also been found to inhibit iron-induced lipid peroxidation in rat brain homogenates. nih.govoup.comcapes.gov.br

The antioxidant activity of sydnone derivatives can be significantly influenced by the substituents on the sydnone ring. For instance, sydnones with a 2,3-dihydrothiazole (B1197258) ring attached at the C4 position have shown potent and rapid antioxidant activity, comparable to that of α-tocopherol. jocpr.com This is attributed to the presence of an N-H group in the 2,3-dihydrothiazole moiety, which can donate hydrogen atoms to stabilize free radicals. jocpr.com In contrast, sydnones bearing a 4-oxo-thiazolidine ring are less active scavengers due to the absence of this N-H group. jocpr.com

Furthermore, chalcone (B49325) derivatives of this compound have been reported to be strong scavengers of DPPH free radicals. innovareacademics.in The introduction of halogen atoms, such as fluorine and chlorine, on the phenyl ring of the sydnonyl moiety has been shown to increase antioxidant activity significantly. innovareacademics.in

Table 1: Free Radical Scavenging Activity of this compound

| Concentration (µM) | DPPH Radical Reduction (%) |

|---|---|

| 5 | 14.3 ± 0.3 |

| 25 | 39.5 ± 0.7 |

| 50 | 48.8 ± 0.5 |

| 250 | 90.7 ± 0.9 |

Data from in-vitro studies measuring the reduction of 1,1-diphenyl-2-picrylhydrazyl (DPPH) by this compound. jocpr.com

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound have been a subject of interest for their potential antimicrobial properties. innovareacademics.innih.govscispace.com Numerous studies have demonstrated that various sydnone derivatives exhibit both antibacterial and antifungal activities. innovareacademics.in

For instance, penicillin hybrids of 3-arylsydnone, created by linking 3-arylsydnone-4-carboxylic acid with 6-aminopenicillanic acid, have shown activity against penicillinase-producing bacteria. innovareacademics.in The presence of a phenyl group at the N3 position of the sydnone ring is thought to provide steric hindrance that protects the β-lactam ring from enzymatic degradation. innovareacademics.in In contrast, 3-alkylsydnone derivatives were found to be inactive against these resistant strains. innovareacademics.in

Sydnone-chalcone hybrids have also been investigated, showing high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, though their activity against Gram-negative bacteria such as E. coli was weaker. innovareacademics.in These particular hybrids did not exhibit antifungal activity. innovareacademics.in The introduction of a nitro group to the chalcone part of the molecule was found to enhance its antibacterial properties. innovareacademics.in Furthermore, bromination at both the α,β-unsaturated ketone of the chalcone and the C4 position of the sydnone ring resulted in effective bactericidal compounds. innovareacademics.in